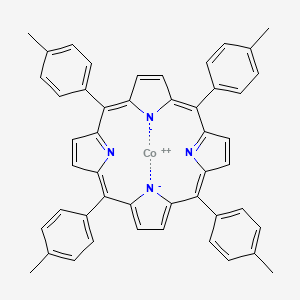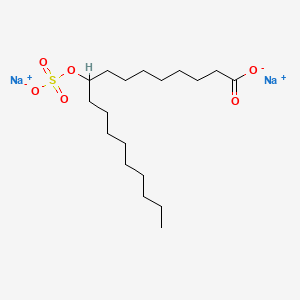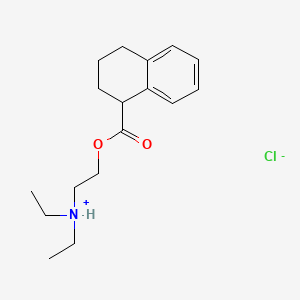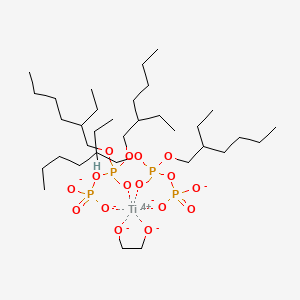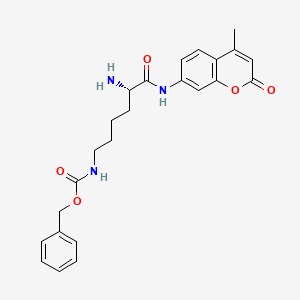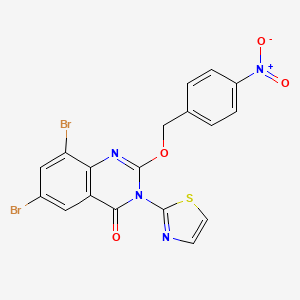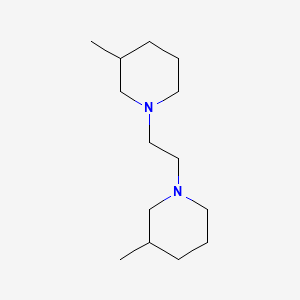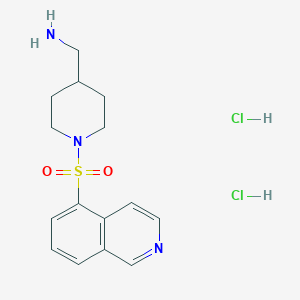(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
(S)-(+)-[(S)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane,min. 97% taniaphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE is a chiral ligand used in asymmetric synthesis. It is known for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. The compound is characterized by its unique structure, which includes a ferrocene backbone and phosphine groups, making it highly effective in enantioselective catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of Phosphine Groups: The next step involves the introduction of diphenylphosphino groups to the ferrocene backbone. This is typically done using a palladium-catalyzed coupling reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with N,N-dimethylamino and diphenylphosphinophenyl groups under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene backbone.
Reduction: Reduction reactions can also occur, especially at the phosphine groups.
Substitution: The compound can participate in substitution reactions, where one of the groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ferrocene derivatives, while reduction may produce reduced phosphine compounds.
Applications De Recherche Scientifique
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE has a wide range of scientific research applications:
Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-®-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE: This is the enantiomer of the compound and has similar properties but opposite chirality.
(S)-(+)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE lies in its high enantioselectivity and efficiency in catalytic reactions. Its ferrocene backbone and phosphine groups provide a stable and versatile framework for various applications in asymmetric synthesis.
Propriétés
Formule moléculaire |
C43H39FeNP2 |
|---|---|
Poids moléculaire |
687.6 g/mol |
InChI |
InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1 |
Clé InChI |
RVZGJYVRGUPFAP-ZCLNGFLVSA-N |
SMILES isomérique |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CN(C)C(C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


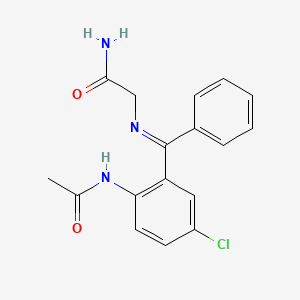
![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)

![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
